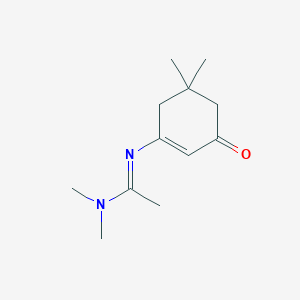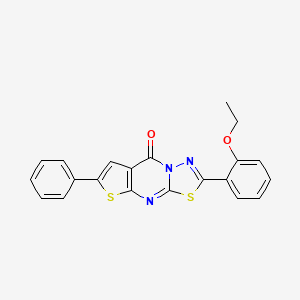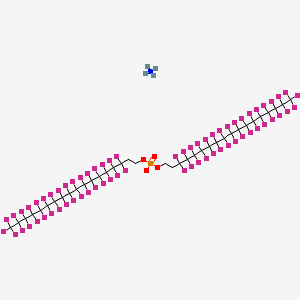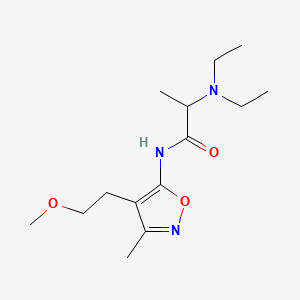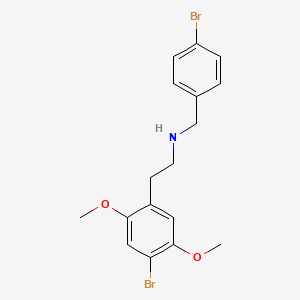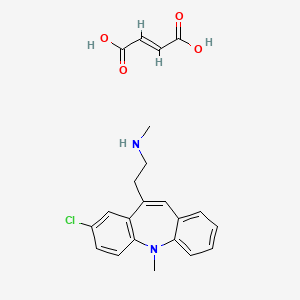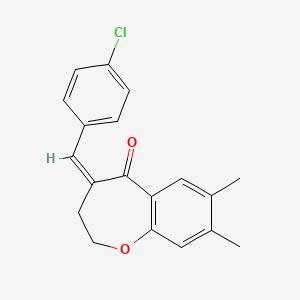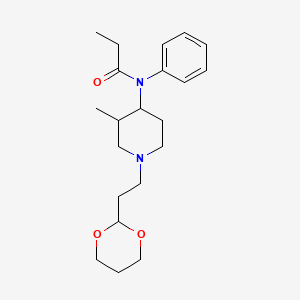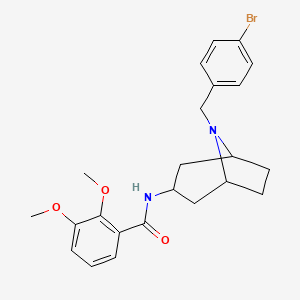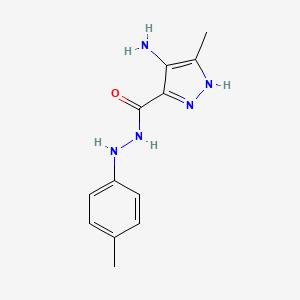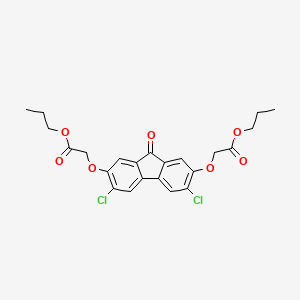
Acetic acid, 2,2'-((3,6-dichloro-9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is a complex organic compound with the molecular formula C23H22Cl2O7. This compound is characterized by the presence of a fluorene core substituted with dichloro and oxo groups, and esterified with acetic acid and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester typically involves the esterification of the corresponding diacid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is used in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester involves its interaction with specific molecular targets. The dichloro and oxo groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dichloro-: A simpler compound with similar dichloro substitution but lacking the fluorene core.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: Another ester with a different aromatic core and additional chlorine substitutions.
2,2’-[(9-Oxo-9H-fluorene-2,7-diyl)bis(oxy)]diacetate: A related compound with similar fluorene core but different ester groups.
Uniqueness
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
123278-17-1 |
|---|---|
Molecular Formula |
C23H22Cl2O7 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
propyl 2-[3,6-dichloro-9-oxo-7-(2-oxo-2-propoxyethoxy)fluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C23H22Cl2O7/c1-3-5-29-21(26)11-31-19-9-15-13(7-17(19)24)14-8-18(25)20(10-16(14)23(15)28)32-12-22(27)30-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
MJQRDCZLZQXAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C32)Cl)OCC(=O)OCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


